

# Validating the Anti-Angiogenic Effects of ODM-203 In Vivo: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

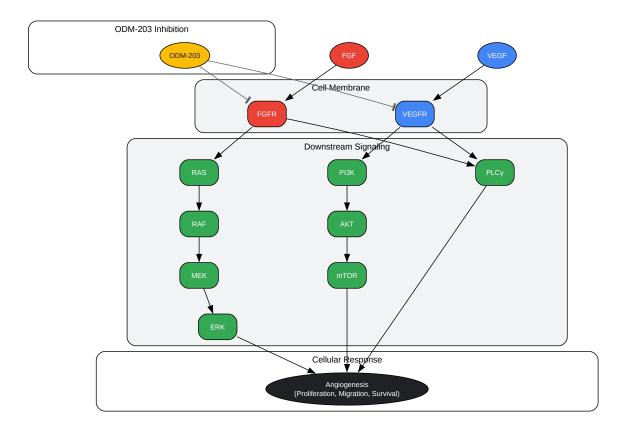
This guide provides a comprehensive comparison of the in vivo anti-angiogenic effects of ODM-203, a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4][5] Its performance is evaluated against other relevant anti-angiogenic agents, supported by experimental data to inform preclinical and clinical research decisions.

# Mechanism of Action: Dual Inhibition of Key Angiogenic Pathways

ODM-203 exerts its anti-angiogenic effects by simultaneously targeting two critical signaling pathways involved in tumor neovascularization: the FGFR and VEGFR pathways. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and both FGF and VEGF are key drivers of this process. By equipotently inhibiting both receptor families, ODM-203 offers a comprehensive blockade of tumor angiogenesis.[1][3]

Below is a diagram illustrating the signaling pathways targeted by ODM-203.





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Figure 1: ODM-203 Signaling Pathway Inhibition

# In Vitro Activity of ODM-203

ODM-203 demonstrates potent and balanced inhibitory activity against both FGFR and VEGFR families in biochemical and cellular assays.



Target Kinase	IC50 (nM)
FGFR1	11
FGFR2	16
FGFR3	6
FGFR4	35
VEGFR1	26
VEGFR2	9
VEGFR3	5

**Table 1:** Biochemical IC50 values of ODM-203 for FGFR and VEGFR kinase families.[2][5]

In cellular assays, ODM-203 effectively inhibits VEGF-induced tube formation in human umbilical vein endothelial cells (HUVECs) and proliferation of FGFR-dependent cancer cell lines.

Cell-Based Assay	Cell Line	IC50 (nM)
VEGF-induced Tube Formation	HUVEC	33
FGFR-dependent Proliferation	H1581 (FGFR1 amp)	104
SNU16 (FGFR2 amp)	132	
RT4 (FGFR3 mut)	192	

**Table 2:** Cellular IC50 values of ODM-203 in angiogenesis and proliferation assays.[2]

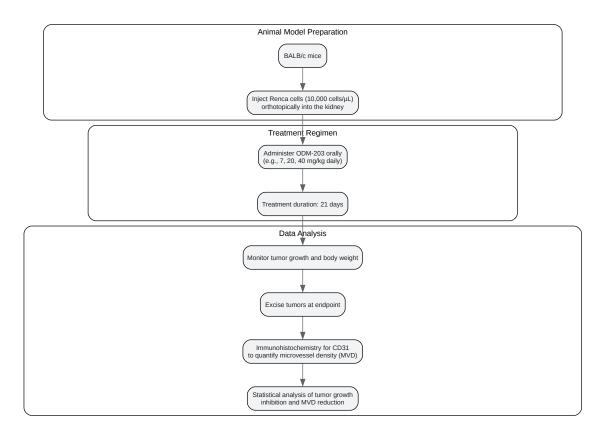
## In Vivo Anti-Angiogenic Efficacy of ODM-203

The anti-angiogenic potential of ODM-203 has been validated in vivo using the Renca murine renal adenocarcinoma model, which is known to be highly angiogenesis-dependent.[6]

# Experimental Protocol: Orthotopic Renca Syngeneic Model



A summary of the experimental workflow for evaluating the in vivo anti-angiogenic effects of ODM-203 using the orthotopic Renca model is provided below.



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Figure 2: Experimental Workflow for In Vivo Angiogenesis Study

#### **Detailed Methodology:**

- Cell Culture: Renca cells, a murine renal adenocarcinoma cell line, are cultured in appropriate media.[7]
- Animal Model: Female BALB/c mice are used for the syngeneic model.
- Tumor Implantation: Renca cells are trypsinized, and a cell suspension is prepared. A small incision is made in the flank of the anesthetized mouse to expose the kidney, and Renca cells are injected under the renal capsule.[8][9]



- Drug Administration: ODM-203 is administered orally, typically once daily, starting after the tumors are established.
- Tumor Analysis: At the end of the treatment period, tumors are excised, weighed, and processed for histological analysis.
- Microvessel Density (MVD) Quantification: Tumor sections are stained with an antibody
  against the endothelial cell marker CD31. The number of microvessels is then counted in
  several high-power fields to determine the MVD.[10][11]

# **Comparison with Other Anti-Angiogenic Agents**

This section compares the in vivo anti-angiogenic efficacy of ODM-203 with other dual FGFR/VEGFR inhibitors and standard-of-care anti-angiogenic drugs. Data is presented from preclinical studies in relevant tumor models.



Compoun d	Target(s)	Model	Dose	Tumor Growth Inhibition (%)	Microves sel Density Reductio n (%)	Referenc e
ODM-203	FGFR/VEG FR	Renca (orthotopic)	40 mg/kg	Strong inhibition of tumor growth and metastasis	Data not specified, but suppresses angiogene sis	[2]
Lucitanib	FGFR/VEG FR/PDGFR	Various xenografts	5-20 mg/kg	Dose- dependent	Marked inhibition of angiogene sis	[6][12]
Regorafeni b	VEGFR/FG FR/PDGFR /TIE2	CT26 (orthotopic)	30 mg/kg	Complete suppressio n	Stronger reduction than DC101	[10]
Dovitinib	FGFR/VEG FR/PDGFR	HCC xenografts	50 mg/kg	Significant	~79%	[1]
Sunitinib	VEGFR/PD GFR/c-KIT	Renca (subcutane ous)	Not specified	Significant	Significant reduction	[6]
AZD4547	FGFR1-3	TNBC co- culture	In vitro	Downregul ates pro- angiogenic factors	N/A	[13]

**Table 3:** Comparison of in vivo anti-angiogenic effects of ODM-203 and other inhibitors.

Note: Direct comparison of efficacy is challenging due to variations in experimental models, dosing regimens, and endpoint measurements.



## Conclusion

ODM-203 is a potent dual inhibitor of FGFR and VEGFR with demonstrated in vivo anti-tumor and anti-angiogenic activity in the highly vascularized Renca renal cell carcinoma model. Its ability to equipotently target both pathways suggests a potential advantage in overcoming resistance mechanisms associated with single-pathway inhibition. Further head-to-head preclinical studies quantifying the reduction in microvessel density against other dual inhibitors in the same model would provide a more definitive comparison of their anti-angiogenic potential. The data presented in this guide supports the continued investigation of ODM-203 as a promising anti-angiogenic therapy.

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